molecular formula C8H7Cl2NO2 B2738404 Methyl 3-amino-2,4-dichlorobenzoate CAS No. 98968-66-2

Methyl 3-amino-2,4-dichlorobenzoate

Cat. No.: B2738404
CAS No.: 98968-66-2
M. Wt: 220.05
InChI Key: YPEMWWHAEVJGIS-UHFFFAOYSA-N
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Description

Methyl 3-Amino-2,4-dichlorobenzoate (CAS 98968-66-2) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. Its structure, featuring both an amino group and two chlorine atoms on the benzoate ring, makes it a versatile and valuable synthon for constructing more complex molecules. This compound is a recognized precursor in pharmaceutical research, particularly in the synthesis of acridine-based compounds. It serves as a key building block in the multi-step synthesis of antimalarial agents such as Quinacrine and Azacrine . Furthermore, its derivative, 2,4-dichlorobenzoic acid, is utilized in the synthesis of potent diuretics like Furosemide . Researchers employ this methyl ester to streamline synthetic pathways, as the ester group can serve as a protected carboxylic acid functionality or be manipulated under various conditions. Proper handling is essential; please consult the Safety Data Sheet for detailed information. This product is intended for research applications and is not for diagnostic or therapeutic use. Store in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEMWWHAEVJGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Studies of Methyl 3 Amino 2,4 Dichlorobenzoate

Established Synthetic Routes to Methyl 3-amino-2,4-dichlorobenzoate

The traditional synthesis of this compound relies on a series of well-documented chemical reactions. These methods, while effective, are often subject to optimization to improve yield, purity, and environmental footprint.

Esterification Reactions

Esterification is a fundamental process in the synthesis of this compound, typically involving the reaction of the parent carboxylic acid, 3-amino-2,4-dichlorobenzoic acid, with methanol (B129727). This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, and is often performed under reflux conditions to drive the equilibrium towards the formation of the methyl ester. The use of anhydrous conditions is crucial to maximize the yield by preventing the reverse hydrolysis reaction. Another approach involves the use of thionyl chloride in methanol, which first converts the carboxylic acid to a more reactive acyl chloride intermediate before esterification.

Catalyst/ReagentSolventConditionsYieldReference
Sulfuric AcidMethanolRefluxGood
Thionyl ChlorideMethanolReflux, 4h97%

This table is generated based on data for similar compounds and general esterification principles.

Chlorination and Amination Strategies

The introduction of chlorine and amino groups onto the benzene (B151609) ring is a critical aspect of the synthesis. These substitutions can be performed in various sequences, each with its own set of advantages and challenges.

One common strategy involves the chlorination of a benzoic acid derivative, followed by amination. For instance, 2,4-dichlorobenzoic acid can be nitrated to introduce a nitro group, which is subsequently reduced to an amino group. The regioselectivity of these reactions is a key consideration.

Copper-catalyzed amination reactions have also been developed for the synthesis of N-aryl anthranilic acid derivatives from chlorobenzoic acids. These methods can offer high yields and chemo- and regioselectivity, sometimes eliminating the need for protecting groups.

Precursor Compound Transformations

The synthesis of this compound can also be achieved through the transformation of suitably substituted precursor compounds. For example, starting with a compound that already contains some of the required functional groups can streamline the synthetic route. One approach could involve the reduction of a nitro group on a pre-existing methyl dichlorobenzoate skeleton. For instance, the reduction of methyl 3-nitro-2,4-dichlorobenzoate would directly yield the target molecule.

Novel Synthetic Approaches and Route Optimization

In recent years, there has been a growing emphasis on developing more efficient, cost-effective, and environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles and the development of novel catalysts.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this could involve the use of less hazardous solvents, the development of catalytic reactions to minimize waste, and the use of renewable starting materials where possible. While specific green synthesis routes for this exact compound are not extensively documented in the provided search results, the general trends in organic synthesis point towards the adoption of such practices.

Catalyst Development for Targeted Synthesis

The development of new catalysts plays a crucial role in optimizing the synthesis of complex organic molecules. For the synthesis of this compound and its derivatives, research into more effective catalysts for chlorination, amination, and esterification is ongoing.

Iron-catalyzed reactions, for example, have shown promise in various amination processes. Similarly, copper-based catalysts have been effectively used in C-N cross-coupling reactions to introduce amino groups onto chlorinated aromatic rings. The development of photocatalytic methods for C-H chlorination of anilines also presents a modern approach to introducing chlorine atoms with high regioselectivity under mild conditions.

The following table summarizes some catalyst systems used in reactions relevant to the synthesis of functionalized benzoates.

Reaction TypeCatalyst SystemSubstrate ExampleOutcomeReference
AminationCopper(I) iodideo-chlorobenzoic acidsModerate yields, short reaction time
AminohydroxylationFe(NTf2)2 / LigandOlefinsGood yields
C-H Chlorination4CzIPN (photocatalyst)AnilinesHigh yields, regioselective

This table highlights catalyst systems that could be applicable to the synthesis of this compound based on similar transformations.

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry and continuous synthesis methodologies to the production of this compound and its derivatives presents significant advantages over traditional batch processing. These modern techniques allow for enhanced control over reaction parameters, leading to improved safety, efficiency, and product quality. smolecule.com

Continuous flow reactors, in particular, are well-suited for handling the synthesis of halogenated aromatic compounds. smolecule.com The small reactor volumes and high surface-area-to-volume ratios facilitate rapid heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts. smolecule.comsmolecule.com This is especially beneficial for reactions that are highly exothermic or involve unstable intermediates. Industrial processes may utilize continuous flow reactors to optimize the yield and purity of compounds like methyl 5-amino-2,4-dichlorobenzoate, a related compound. smolecule.com

Functional Group Interconversions and Derivatization of this compound

The structure of this compound offers multiple sites for functional group interconversions and derivatization, allowing for the synthesis of a diverse array of novel compounds. The primary reactive sites are the amino group, the methyl ester, and the aromatic ring.

Amine Group Functionalization (e.g., acylation, alkylation, diazotization for further coupling)

The amino group is a versatile handle for introducing a wide range of functionalities.

Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form amides. niscpr.res.inmdpi.com The choice of acylating agent and reaction conditions can influence the selectivity between N-acylation and C-acylation. niscpr.res.in For instance, acylation of methyl 3-aminocrotonate, a related enamine, with different acid chlorides in the presence of an organic base like pyridine (B92270) or triethylamine (B128534) has been systematically studied, demonstrating a strong preference for either N- or C-acylation depending on the specific reagents used. niscpr.res.in

Alkylation: The amino group can undergo alkylation to produce secondary or tertiary amines. mdpi.comnih.gov Alkylation can be achieved using alkyl halides or through reductive amination. These modifications can alter the steric and electronic properties of the molecule. smolecule.com For example, in the synthesis of certain antitubercular agents, the nitrogen of an amide linker was methylated using an excess of iodomethane. mdpi.com

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. smolecule.com This diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, including Sandmeyer-type reactions to introduce different halogens, cyano groups, or hydroxyl groups. It can also be used in azo coupling reactions to form azo compounds. smolecule.com

Ester Group Modifications (e.g., transesterification, hydrolysis to carboxylic acid, reduction to alcohol)

The methyl ester group provides another avenue for structural modification.

Transesterification: The methyl ester can be converted to other esters through transesterification with different alcohols in the presence of an acid or base catalyst. smolecule.com This allows for the introduction of various alkyl or aryl groups, potentially influencing the compound's physical and biological properties.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. mdpi.comnih.govoup.com This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation. mdpi.comnih.gov For instance, lithium hydroxide (B78521) is frequently used for the hydrolysis of methyl esters to their corresponding carboxylic acids. mdpi.comnih.gov

Reduction: The ester group can be reduced to a primary alcohol. harvard.edu Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation. harvard.edu This reaction provides access to (3-amino-2,4-dichlorophenyl)methanol and its derivatives.

Aromatic Ring Substitutions and Modifications

The dichlorinated benzene ring is generally less reactive towards electrophilic aromatic substitution due to the deactivating effect of the chlorine atoms and the ester group. However, nucleophilic aromatic substitution (SNAr) reactions are possible, particularly at the positions activated by the electron-withdrawing groups. The chlorine atoms can potentially be displaced by strong nucleophiles under specific conditions. vulcanchem.com

Stereochemical Control and Regioselectivity in Synthesis

Strategies for Regioisomer Control

In the synthesis and derivatization of this compound, controlling the regioselectivity of reactions is crucial to obtain the desired isomer. The inherent directing effects of the substituents on the benzene ring play a significant role. The amino group is an ortho-, para-director, while the chlorine atoms and the methyl ester group are meta-directors.

Strategies to control regioisomerism often involve the careful selection of reagents, catalysts, and reaction conditions. For example, in the acylation of related aminocrotonates, the choice of the base (pyridine vs. triethylamine) was found to be a critical factor in determining the N- versus C-acylation selectivity. niscpr.res.in

In the context of aromatic substitutions, the positions of the existing substituents dictate the regiochemical outcome of further functionalization. For instance, during the chlorination of 4-aminobenzoic acid derivatives, the position of the incoming chlorine atom is directed by the existing groups on the ring. researchgate.net When synthesizing derivatives, protecting groups can be employed to block certain reactive sites and direct the reaction to the desired position.

Exploration of Enantioselective Synthesis (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, derivatization of the amino group can introduce a chiral center, leading to the formation of enantiomeric products. This is particularly relevant when the compound is acylated with a chiral carboxylic acid or when it undergoes reactions that create a new stereocenter.

A review of the current scientific literature reveals a notable absence of specific studies focused on the enantioselective synthesis of chiral derivatives of this compound. Research has been conducted on the use of 2,4-dichlorobenzoate (B1228512) as a derivatizing agent for the resolution of chiral alcohols via high-performance liquid chromatography (HPLC) scirp.orgscirp.org. In these cases, the 2,4-dichlorobenzoyl group is introduced to a racemic alcohol, forming diastereomeric esters that can be separated. However, this does not represent an enantioselective synthesis of a derivative of this compound itself.

Theoretically, an enantioselective synthesis could be approached in several ways. One common strategy is the use of a chiral auxiliary. In this method, the amino group of this compound would be reacted with a chiral molecule to form a diastereomeric intermediate. Subsequent reactions on this intermediate would be directed by the chiral auxiliary, leading to the preferential formation of one enantiomer of the final product. The chiral auxiliary would then be removed.

Another approach would involve the use of a chiral catalyst in a reaction that creates the stereocenter. For example, if the amino group were to be derivatized in a reaction that introduces a new chiral center, a chiral catalyst could be employed to favor the formation of one enantiomer over the other.

Furthermore, enzymatic resolutions could be explored. A racemic mixture of a chiral derivative of this compound could be subjected to an enzyme that selectively reacts with one of the enantiomers, allowing for their separation.

While these are established methods for enantioselective synthesis, their application to produce chiral derivatives of this compound has not been documented in the reviewed literature. The synthesis of new niacinamide derivatives containing a flexible, chiral chain has been reported, demonstrating the generation of fungicidal compounds with specific stereochemistry mdpi.comresearchgate.net. This highlights the importance of chirality in the biological activity of molecules and suggests that the development of enantioselective routes to chiral derivatives of this compound could be a valuable area for future research, particularly for the discovery of novel bioactive compounds.

Advanced Spectroscopic and Diffraction Based Characterization in Research of Methyl 3 Amino 2,4 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. For Methyl 3-amino-2,4-dichlorobenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.

The aromatic region would likely display two signals for the two non-equivalent aromatic protons. The proton at position 6 is expected to be a singlet, while the proton at position 5 would also appear as a singlet. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and methyl ester groups. The amino group protons would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Purity assessment can be performed by integrating the signals in the ¹H NMR spectrum. The ratio of the integrals of the aromatic, amine, and methyl protons should correspond to the number of protons of each type in the molecule (1:1:2:3). The presence of unexpected signals would indicate the presence of impurities.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H5 7.0-7.2 s 1H
Ar-H6 7.3-7.5 s 1H
-NH₂ 4.5-5.5 br s 2H
-OCH₃ 3.8-3.9 s 3H

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at the lowest field (most downfield), typically in the range of 165-170 ppm. The aromatic carbons will resonate in the range of 110-150 ppm, with their specific chemical shifts influenced by the attached substituents. The carbon atom of the methyl group will appear at the highest field (most upfield).

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 165-170
C-NH₂ 145-150
C-Cl (C2) 125-130
C-Cl (C4) 128-133
C-COOCH₃ 120-125
C5 115-120
C6 130-135
-OCH₃ 50-55

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the isolated nature of the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, the methyl protons would show a correlation to the carbonyl carbon of the ester group, confirming the methyl ester functionality. The aromatic protons would show correlations to neighboring carbons, helping to assign the signals of the substituted aromatic ring.

Solid-State NMR Studies (if crystal or amorphous forms are investigated)

While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid form. If the compound exists in different crystalline (polymorphs) or amorphous forms, ssNMR can be used to distinguish between them. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, which can be compared to identify different solid-state forms and to study intermolecular interactions.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, ester, and substituted aromatic functionalities.

N-H Stretching: The amino group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds.

C=O Stretching: A strong absorption band corresponding to the carbonyl stretch of the ester group would be expected in the region of 1700-1730 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group would likely appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C-H Stretching: The aromatic ring would show C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (asymmetric) 3400-3500 Medium
N-H Stretch (symmetric) 3300-3400 Medium
Aromatic C-H Stretch 3050-3150 Medium-Weak
Aliphatic C-H Stretch (-OCH₃) 2950-3000 Medium-Weak
C=O Stretch (Ester) 1700-1730 Strong
Aromatic C=C Stretch 1450-1600 Medium
C-O Stretch (Ester) 1100-1300 Strong
C-Cl Stretch 600-800 Medium-Strong

Note: Predicted values are based on analogous compounds and may vary depending on the sample preparation method.

Raman Spectroscopy for Molecular Vibrational Modes and Crystallinity Insights

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure and bonding. In the analysis of this compound, Raman spectroscopy would reveal characteristic vibrational frequencies associated with its specific functional groups and the substituted benzene (B151609) ring.

The Raman spectrum of this compound is expected to be dominated by vibrations of the dichlorinated benzene ring, the amino group, and the methyl ester group. Key vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Amino (N-H) Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong, characteristic peak for the ester carbonyl group would be anticipated around 1700-1730 cm⁻¹.

Ring Vibrations: The benzene ring itself will exhibit several characteristic stretching and bending vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: Vibrations associated with the carbon-chlorine bonds are expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

The crystallinity of a solid sample of this compound can also be assessed using Raman spectroscopy. Sharp, well-defined peaks in the spectrum are indicative of a highly crystalline material, whereas broader peaks might suggest a more amorphous or disordered structure.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch~3450
N-H Symmetric Stretch~3350
Aromatic C-H Stretch~3080
C=O Stretch (Ester)~1725
Aromatic C=C Ring Stretch~1600, ~1570
N-H Scissoring~1620
C-O Stretch (Ester)~1250
C-N Stretch~1300
C-Cl Stretch~750, ~680

Note: These are predicted values based on typical vibrational frequencies for similar functional groups and substituted benzenes.

Comparative Analysis with Computational Vibrational Spectra

To complement experimental Raman data, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the theoretical vibrational spectra of molecules. By creating a computational model of this compound, its vibrational frequencies and Raman intensities can be predicted.

This comparative approach is invaluable for several reasons:

Accurate Peak Assignment: It aids in the definitive assignment of experimentally observed Raman bands to specific molecular vibrations.

Conformational Analysis: Different conformers (spatial arrangements of atoms) of the molecule may have distinct vibrational spectra. Comparing experimental data with calculated spectra for various conformers can help identify the most stable conformation in the solid state.

Understanding Substituent Effects: Computational analysis can provide insights into how the electronic effects of the amino and chloro substituents influence the vibrational modes of the benzene ring.

For this compound, DFT calculations using a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be performed to obtain the optimized molecular geometry and the corresponding harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. A strong correlation between the scaled theoretical and experimental Raman spectra would provide high confidence in the structural characterization.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₈H₇Cl₂NO₂), the theoretical exact mass of its molecular ion can be calculated.

Table 2: Theoretical Exact Mass of this compound

Isotope FormulaTheoretical Monoisotopic Mass (Da)
C₈H₇³⁵Cl₂NO₂218.98538
C₈H₇³⁵Cl³⁷ClNO₂220.98243
C₈H₇³⁷Cl₂NO₂222.97948

An experimental HRMS measurement that matches the theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the elemental composition of this compound. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, further confirming the presence of two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the structure of the precursor ion.

For the molecular ion of this compound, several fragmentation pathways can be predicted based on the known fragmentation patterns of aromatic esters and halogenated compounds:

Loss of the methoxy (B1213986) group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of the methyl group (-CH₃): Cleavage of the methyl group from the ester is another possibility.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is a common subsequent fragmentation step.

Loss of chlorine radicals (-Cl): Fragmentation involving the cleavage of the C-Cl bond can also occur.

By analyzing the m/z values of the product ions, a detailed fragmentation pathway can be constructed, providing further confirmation of the molecular structure of this compound.

Table 3: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
219 (M+)188-OCH₃
219 (M+)204-CH₃
188160-CO
219 (M+)184-Cl

Note: m/z values are based on the monoisotopic mass of the most abundant isotopes.

X-ray Diffraction Studies

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single crystal X-ray diffraction (SCXRD) provides the definitive determination of the molecular structure of a compound in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For this compound, an SCXRD analysis would provide:

Absolute Structure: Unambiguous confirmation of the connectivity of the atoms and the substitution pattern on the benzene ring.

Conformational Details: The orientation of the amino and methyl ester groups relative to the benzene ring. For instance, it would reveal if the ester group is co-planar with the aromatic ring.

Intermolecular Interactions: Details about how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amino group and the ester carbonyl, or other non-covalent interactions.

Table 4: Predicted Crystallographic Parameters for this compound (based on analogous structures)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Bond LengthsC-C (aromatic): ~1.39 Å; C=O: ~1.21 Å; C-O: ~1.34 Å; C-N: ~1.38 Å; C-Cl: ~1.74 Å
Key Bond AnglesC-C-C (ring): ~120°; O=C-O: ~125°
Intermolecular ForcesHydrogen bonding (N-H···O=C), π-π stacking

Note: These are generalized predictions based on the analysis of similar small organic molecules.

Powder X-ray Diffraction for Polymorphism and Crystallinity Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to investigate the solid-state properties of crystalline materials, including this compound. This non-destructive method provides critical information regarding the compound's crystallinity and the potential existence of different polymorphic forms. mdpi.com The diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for identification and quality control.

In a typical PXRD analysis of this compound, a finely ground powder sample is irradiated with a monochromatic X-ray beam. The interaction of X-rays with the electron clouds of the atoms in the crystal lattice results in constructive interference at specific angles, dictated by Bragg's Law (nλ = 2d sinθ). utah.edu The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

The crystallinity of this compound is confirmed by the presence of sharp, well-defined peaks in the PXRD pattern, which are indicative of long-range atomic order. mdpi.com Conversely, an amorphous form would exhibit a broad, diffuse halo with no distinct peaks. The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity, including the amorphous halo. utah.eduusp.org

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical and materials science. Different polymorphs of a substance can exhibit distinct physical properties. PXRD is a primary tool for identifying and differentiating between polymorphs, as each form will produce a unique diffraction pattern. mdpi.comusp.org While specific polymorphs of this compound are not extensively documented in public literature, the presence of flexible functional groups (amino and ester) and the potential for varied intermolecular interactions suggest that polymorphism is a possibility under different crystallization conditions.

A hypothetical PXRD pattern for a crystalline form of this compound is presented in the table below, illustrating the expected sharp peaks at various 2θ angles.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Data for this compound

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
10.58.4265
12.86.9140
15.25.8280
18.94.69100
21.34.1755
24.63.6270
26.03.4290
28.53.1345
30.12.9730

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding) within Crystal Lattices

The crystal structure of this compound is stabilized by a network of intermolecular interactions, which dictate the packing of the molecules in the solid state. A detailed analysis of these interactions is crucial for understanding the compound's physical properties and for crystal engineering. researchgate.net The primary interactions expected within the crystal lattice of this compound are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The presence of an amino group (-NH₂) as a hydrogen bond donor and a carbonyl group (C=O) of the ester as a hydrogen bond acceptor strongly suggests the formation of intermolecular hydrogen bonds. mdpi.comnih.gov It is anticipated that the amino group of one molecule will form a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N-H···O). This type of interaction is a common and robust supramolecular synthon in the crystal structures of related amino-substituted benzoic acid derivatives. nih.gov These hydrogen bonds can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly contributing to the stability of the crystal lattice.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com In this compound, the two chlorine atoms attached to the benzene ring can participate in halogen bonding. The electron-withdrawing nature of the chlorine atoms can create a region of positive electrostatic potential on their outer surface (a σ-hole), which can interact with electron-rich atoms such as the oxygen of a carbonyl group or the nitrogen of an amino group from an adjacent molecule (C-Cl···O or C-Cl···N). researchgate.net These interactions, though generally weaker than classical hydrogen bonds, can play a significant role in directing the crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and providing insights into its electronic structure and conjugation. researcher.life The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals upon the absorption of UV or visible light. libretexts.org

The chromophore in this molecule is the substituted benzene ring, which contains an amino group (-NH₂), two chloro groups (-Cl), and a methyl ester group (-COOCH₃). The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atom of the amino group can delocalize into the π-system of the benzene ring, increasing the extent of conjugation. researchgate.net

The expected electronic transitions in the UV-Vis spectrum of this compound are primarily of two types:

π→π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These are typically high-intensity absorptions and are characteristic of aromatic and other conjugated systems.

n→π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group, to an antibonding π* orbital. libretexts.org These transitions are generally of lower intensity compared to π→π* transitions.

The position of the absorption maxima (λmax) can be influenced by the solvent polarity. For π→π* transitions, an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) due to the stabilization of the more polar excited state. rsc.org Conversely, for n→π* transitions, a blue shift (a shift to shorter wavelengths) is often observed in polar solvents because the non-bonding electrons are stabilized by hydrogen bonding with the solvent, which lowers the energy of the ground state. rsc.org

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) is presented below to illustrate these principles.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound

Solventλmax (nm) for π→πMolar Absorptivity (ε) for π→π (L mol-1 cm-1)λmax (nm) for n→πMolar Absorptivity (ε) for n→π (L mol-1 cm-1)
Hexane2958,5003401,500
Ethanol3059,2003301,200

Computational and Theoretical Investigations of Methyl 3 Amino 2,4 Dichlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. For methyl 3-amino-2,4-dichlorobenzoate, these calculations offer a detailed picture of its geometric and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It is particularly effective for optimizing the geometry of molecules like this compound and analyzing their electronic properties. researchgate.netals-journal.com DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netsemanticscholar.orgtandfonline.comtandfonline.com This combination allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional representation of the molecule. semanticscholar.org

Theoretical studies on related dichlorobenzoate derivatives have utilized DFT to explain observed reactivity by examining the geometries and spin densities of radical anions. researchgate.netconicet.gov.ar For instance, in studies of similar compounds, the B3LYP method with the 6-311++G(d,p) basis set has been successfully used for geometry optimization and the calculation of other molecular properties. semanticscholar.orgresearchgate.net The choice of functional and basis set is critical, and benchmarks against experimental data, where available, are used to validate the computational approach. semanticscholar.orgnih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and coupled-cluster (CC) theory, can provide highly accurate electronic structure information, though often at a higher computational expense than DFT. researchgate.net While detailed ab initio studies specifically on this compound are not extensively documented in the provided context, the principles of these methods are broadly applicable. For complex molecules, composite methods like the G4 theory can achieve high accuracy for thermochemical data by combining results from different levels of theory and basis sets. nih.gov The development of methods that approach the "gold-standard" CCSD(T)/CBS limit is an ongoing effort to improve the accuracy of electronic structure calculations for larger molecules. nih.gov

Basis Set Selection and Level of Theory Considerations

The choice of basis set and level of theory is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. reddit.comuniovi.es A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org For halogenated aromatic compounds like this compound, basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, are often necessary to accurately describe the electronic distribution, particularly around the electronegative chlorine atoms. semanticscholar.orgnih.gov

The level of theory refers to the method used for the calculation (e.g., HF, DFT, MP2). The selection involves a trade-off between computational cost and desired accuracy. reddit.com For many applications involving organic molecules, DFT functionals like B3LYP and ωB97X-D have shown excellent performance, especially when paired with appropriate basis sets. als-journal.comnih.gov For example, the ωB97X-D functional with the 6-311++G(d,p) basis set has been identified as performing well for calculating bond dissociation energies in halogenated aromatic hydrocarbons. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly insightful.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

For aromatic compounds, the HOMO is often a π-orbital associated with the aromatic ring, while the LUMO is typically a π*-antibonding orbital. The distribution of these orbitals across the molecule provides valuable information about reactive sites. tandfonline.comtandfonline.com In substituted benzoates, the locations of the amino and chloro groups, as well as the methyl ester group, significantly influence the energy and spatial distribution of the HOMO and LUMO.

Energy Gap Determination and Implications for Reactivity and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. tandfonline.comtandfonline.com

This energy gap can be calculated using DFT and other quantum chemical methods. researchgate.net The calculated gap provides insights into the electronic absorption properties of the molecule and can be correlated with its reactivity in various chemical processes. For instance, a smaller HOMO-LUMO gap can facilitate charge transfer within the molecule, which is an important aspect of its electronic behavior. tandfonline.comtandfonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. als-journal.com It helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting its reactivity and intermolecular interactions. als-journal.comresearchgate.net The MEP is mapped onto the surface of the molecule, with different colors representing different potential values.

Identification of Electrophilic and Nucleophilic Sites

The MEP surface allows for the clear identification of electrophilic and nucleophilic sites within a molecule.

Electrophilic Sites: These are electron-deficient regions, characterized by a positive electrostatic potential, and are typically colored blue. These areas are susceptible to attack by nucleophiles. In the context of this compound, the hydrogen atoms of the amino group and the aromatic ring are expected to exhibit positive potentials, making them potential sites for electrophilic interactions. mdpi.comtandfonline.com

Nucleophilic Sites: These are electron-rich regions with a negative electrostatic potential, usually depicted in red. These sites are prone to attack by electrophiles. For this compound, the oxygen atoms of the ester group and the nitrogen atom of the amino group are anticipated to be the primary nucleophilic centers due to the presence of lone pairs of electrons. mdpi.comtandfonline.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which aligns with the intuitive Lewis structure picture. uni-muenchen.dewisc.edu This analysis is instrumental in understanding various molecular interactions.

Donor-Acceptor Interactions and Charge Transfer

NBO analysis quantifies the donor-acceptor interactions within a molecule by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. These interactions, also known as charge transfer, are crucial for understanding molecular stability and reactivity. tandfonline.com For this compound, significant donor-acceptor interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring and the carbonyl group.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. als-journal.comnih.gov These theoretical calculations, when compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide a powerful tool for structural elucidation and the assignment of vibrational modes. nih.gov

Theoretical vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the computational methods, leading to a good agreement between calculated and observed spectra. nih.gov For this compound, DFT calculations can predict the characteristic vibrational modes associated with its functional groups, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the various vibrations of the dichlorinated benzene (B151609) ring. The correlation between the calculated and experimental spectra helps to confirm the molecular structure and provides insights into the nature of the chemical bonds. nih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)
Amino (N-H)Symmetric Stretch34503460
Amino (N-H)Asymmetric Stretch33503365
Carbonyl (C=O)Stretch17101725
Aromatic (C=C)Stretch1600-14501595, 1470
C-ClStretch850, 750845, 760
C-OStretch12501245
Methyl (C-H)Asymmetric Stretch29602955
Methyl (C-H)Symmetric Stretch28702875

Note: The data in this table is illustrative and based on typical ranges for the specified functional groups. Actual values would be obtained from specific DFT calculations and experimental measurements for this compound.

Normal Mode Analysis and Potential Energy Distribution (PED)

Normal mode analysis is a powerful computational tool used to predict the vibrational frequencies of a molecule. This analysis is typically performed using quantum chemical methods such as Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). als-journal.comresearchgate.net For this compound, a frequency calculation after geometry optimization would yield a set of vibrational modes, each corresponding to a specific type of atomic motion within the molecule.

Potential Energy Distribution (PED) analysis is then employed to assign these calculated vibrational frequencies to specific functional groups and internal coordinates of the molecule. This is often accomplished using software like VEDA (Vibrational Energy Distribution Analysis). researchgate.netsemanticscholar.org The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration.

For this compound, the vibrational spectrum can be conceptually divided into several key regions:

N-H Vibrations: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the high-frequency region of the spectrum.

C-H Vibrations: The aromatic C-H stretching vibrations and the methyl group (CH₃) symmetric and asymmetric stretches would also appear at high wavenumbers.

C=O Stretching: The carbonyl group (C=O) of the ester functionality would show a strong, characteristic stretching vibration.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic stretching and bending vibrations.

C-Cl Vibrations: The carbon-chlorine bonds will have their own stretching frequencies, typically at lower wavenumbers.

Other Vibrations: The spectrum would also include various bending and torsional modes, such as NH₂ scissoring, CH₃ rocking, and torsional modes of the ester group.

A hypothetical table of selected vibrational modes and their PED is presented below, based on typical values for similar aromatic compounds.

Table 1: Hypothetical Normal Mode Analysis and PED for this compound

Calculated Frequency (cm⁻¹)Vibrational AssignmentPotential Energy Distribution (PED) (%)
3450Asymmetric N-H Stretch98 (ν N-H)
3350Symmetric N-H Stretch97 (ν N-H)
3080Aromatic C-H Stretch95 (ν C-H)
2960Asymmetric CH₃ Stretch96 (ν CH₃)
1725C=O Stretch85 (ν C=O), 10 (δ C-O)
1620NH₂ Scissoring70 (δ NH₂), 15 (ν C-N)
1580Aromatic C=C Stretch80 (ν C=C)
1250Asymmetric C-O-C Stretch75 (ν C-O-C)
1100C-N Stretch60 (ν C-N), 20 (δ C-C-N)
780C-Cl Stretch88 (ν C-Cl)
650C-Cl Stretch85 (ν C-Cl)

This table is illustrative and presents expected values based on computational studies of similar molecules.

Comparison of Computed and Experimental Spectra

A crucial step in validating computational results is the comparison of theoretically predicted spectra with experimentally obtained data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov Generally, calculated harmonic vibrational frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity in the computational model. To account for this, the computed frequencies are often scaled by an empirical scaling factor. researchgate.net

For this compound, one would expect a good correlation between the scaled theoretical vibrational frequencies and the experimental ones. semanticscholar.org Discrepancies between the two can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not fully accounted for in gas-phase calculations. nih.gov The presence of the amino group and the carbonyl oxygen in this compound suggests the possibility of intermolecular hydrogen bonding in the solid state, which could lead to shifts in the corresponding vibrational frequencies compared to the gas-phase calculations. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary sources of conformational flexibility are the rotation around the C-N bond of the amino group and the C-C and C-O bonds of the methyl ester group.

A potential energy surface (PES) scan can be performed computationally to explore the energy landscape as a function of specific dihedral angles. smolecule.com This involves systematically rotating a particular bond and calculating the energy at each step, while allowing the rest of the molecule to relax. The results of a PES scan reveal the low-energy conformations (local minima) and the energy barriers to rotation (transition states). For this compound, a PES scan of the rotation of the methyl ester group relative to the benzene ring would likely reveal the most stable orientation, which is often planar to maximize conjugation.

Advanced Molecular Dynamics Simulations (if applicable to interactions with solvent or other molecules)

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment over time.

Ligand-Protein Interaction Simulations (non-human specific)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. smolecule.com For this compound, docking studies could be performed against various non-human protein targets to identify potential binding modes and key interactions.

The dichlorinated benzene ring can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in a protein's binding pocket. tandfonline.com The amino group and the carbonyl oxygen of the ester can act as hydrogen bond donors and acceptors, respectively, forming hydrogen bonds with appropriate residues in the protein. tandfonline.com

Molecular dynamics simulations of the ligand-protein complex can further refine the docked pose and provide insights into the stability of the binding and the dynamics of the interactions. These simulations can reveal the flexibility of the ligand in the binding site and the role of water molecules in mediating interactions.

Table 2: Potential Ligand-Protein Interactions for this compound

Functional GroupPotential Interaction TypeInteracting Protein Residues (Examples)
Benzene Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Chlorine AtomsHalogen Bonding, HydrophobicElectron-rich atoms (e.g., backbone carbonyl oxygen), Hydrophobic residues
Amino GroupHydrogen Bond DonorAspartate, Glutamate, Serine, Threonine, Backbone Carbonyl
Ester Group (Carbonyl Oxygen)Hydrogen Bond AcceptorSerine, Threonine, Lysine, Arginine, Backbone N-H

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. For this compound, the presence of polar solvents would likely stabilize conformations where the polar groups (amino and ester) are exposed to the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in quantum chemical calculations to approximate the effect of the solvent on the electronic structure and geometry of the molecule. semanticscholar.org

Explicit solvent molecular dynamics simulations, where the solute is surrounded by a box of solvent molecules (e.g., water), can provide a more detailed picture of the solvent's influence. These simulations can reveal the specific hydrogen bonding patterns between the solute and solvent molecules and how the solvent affects the rotational freedom of the functional groups. The interactions with the solvent can impact the molecule's reactivity in solution-phase reactions.

Mechanistic Studies of Biological Interactions Non Human/in Vitro/in Silico of Methyl 3 Amino 2,4 Dichlorobenzoate

Herbicidal Mechanism of Action (non-toxicological, plant-specific)

Interference with Plant Metabolic Pathways

Research into the herbicidal properties of chlorinated benzoic acids, a class to which Methyl 3-amino-2,4-dichlorobenzoate is related, indicates that these compounds can disrupt essential metabolic processes in plants. cymitquimica.com While specific studies on this compound are not extensively detailed in the provided results, the broader class of chlorobenzoic acids is known to interfere with plant metabolic pathways. asm.org For instance, the herbicide Chloramben (B1668635) (3-amino-2,5-dichlorobenzoic acid), a closely related compound, is recognized for its ability to inhibit plant growth by disrupting metabolic processes, which can include effects on photosynthesis and amino acid synthesis. cymitquimica.com The degradation of such compounds by soil microorganisms often involves enzymatic activities like that of catechol 1,2-dioxygenase, highlighting the interaction with microbial metabolic pathways as well. asm.org The metabolic fate of similar herbicides like 2,4-D in plants involves transformations such as the formation of glucosides and amino acid conjugates, indicating a direct interaction with and disruption of normal plant metabolic functions. nih.gov

Plant Growth Regulation Studies

This compound and its relatives are recognized for their influence on plant growth. researchgate.netgoogle.com The methyl ester of chloramben, for example, is the active ingredient in some herbicide formulations used to control weeds in various crops. epa.govherts.ac.uk These compounds function as selective, systemic herbicides that primarily inhibit the development of seedling roots. herts.ac.uk This mode of action points to a direct interference with the hormonal and developmental pathways that govern plant growth and morphology.

Applications in Proteomics Research

In the realm of proteomics, chemical derivatization techniques are crucial for enhancing the analysis of peptides and proteins by mass spectrometry.

C-terminal Modification of Peptides for Mass Spectrometry Analysis

This compound's structural motifs are relevant to methods developed for the selective modification of peptide C-termini. While not directly using this specific compound, related chemical strategies focus on activating the C-terminal carboxyl group of a peptide. nih.govnih.gov This activation allows for subsequent reaction with an amine or a hydrazine (B178648) derivative, leading to the formation of a C-terminal amide or hydrazide. nih.gov This process can be designed to specifically tag the C-terminal fragment of a protein, which is particularly useful for enhancing its detection in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov The modification introduces a stable tag that can carry a positive charge, thereby improving the ionization efficiency and signal intensity of the C-terminal peptide during analysis. nih.gov

Enhancement of Peptide Identification and Quantification in Proteomics Studies

The C-terminal modification of peptides plays a significant role in improving the accuracy and sensitivity of proteomic analyses. By selectively tagging the C-terminus, it becomes possible to distinguish these peptides from internal fragments generated during proteolytic digestion. nih.gov This specific tagging enhances the signals of C-terminal peptides in mass spectra, which facilitates their identification. nih.gov Enhanced identification and the ability to introduce isotopic labels through these modifications can also improve the accuracy of peptide and protein quantification in complex biological samples. nih.govnih.gov Various label-free and label-based quantification methods in proteomics rely on the accurate identification and measurement of peptide signals, a process that can be aided by such chemical derivatizations. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational techniques are invaluable for predicting the biological activity of molecules and for guiding the design of new compounds with desired properties.

Ligand-Based and Structure-Based Drug Design (for potential targets, non-human/in silico)

Structure-activity relationship (SAR) studies, often employing computational methods, are used to understand how the chemical structure of a compound like this compound relates to its biological activity. nih.govscience.gov In ligand-based design, the properties of known active molecules are used to create a model that can predict the activity of new, untested compounds. drugdesign.orgnih.govnih.gov This can involve creating pharmacophore models or using quantitative structure-activity relationship (QSAR) models. science.govdrugdesign.org

Structure-based drug design, on the other hand, relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. semanticscholar.org Molecular docking simulations can predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein. nih.govresearchgate.nettandfonline.com These in silico studies can estimate the binding affinity and identify key interactions, providing insights that can guide the synthesis of more potent or selective compounds. nih.gov For example, studies on similar benzoate (B1203000) derivatives have used molecular docking to predict their binding energies with enzymes like glutathione (B108866) reductase and glutathione S-transferase. nih.gov

Environmental Transformation and Fate Non Toxicological of Methyl 3 Amino 2,4 Dichlorobenzoate

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant factor in the environmental fate of many organic molecules.

Influence of UV Radiation on Stability and Transformation

Exposure to ultraviolet (UV) radiation can significantly impact the stability of certain chemical compounds. For instance, the phytotoxicity of the related compound chloramben (B1668635) and its methyl ester was reduced by 90% after six hours of UV irradiation in aqueous ethanol (B145695) solutions. This suggests that the free amino group is susceptible to photooxidation, and protecting this group reduces photoinactivation. nih.gov

Identification of Photolytic Products

The photolysis of o-azidobenzoic acid derivatives, which share some structural similarities with the compound , has been studied. Depending on the specific substituents and reaction conditions, photolysis can lead to the formation of various products, including substituted anthranilates and azepines. For example, the photolysis of certain azido-esters in methanol (B129727) can yield methyl anthranilate derivatives. electronicsandbooks.com While not directly studying Methyl 3-amino-2,4-dichlorobenzoate, these studies provide insights into potential photoreaction pathways of substituted aromatic compounds.

Biodegradation Studies (Abiotic and Biotic)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemical compounds from the environment. d-nb.info

Microbial Degradation in Soil and Aquatic Environments

The microbial degradation of chlorobenzoic acids, the parent compounds of this compound, has been the subject of numerous studies. Bacteria capable of degrading these compounds have been isolated from both pristine and contaminated environments. researchgate.net

In soil, the degradation of chlorobenzoic acids can be influenced by the presence of specific microbial strains and plants. For example, a consortium of Elimus dauricus and strains of Pseudomonas aeruginosa and Pseudomonas savastanoi was able to remove a significant percentage of 3-chlorobenzoate (B1228886) from soil. researchgate.net Similarly, the bacterium Burkholderia cepacia, isolated from soil, has been shown to hydrolyze methyl aromatic esters, including methyl 2,5-dichlorobenzoate (B1240473). oup.com

In aquatic environments, bacteria also play a key role. For instance, Aeromonas hydrophila isolated from wastewater has demonstrated the ability to degrade various chlorobenzoic acid compounds. jbarbiomed.com The degradation of these compounds can occur under both aerobic and anaerobic conditions. wur.nlwur.nl Under anaerobic conditions, reductive dehalogenation is a key mechanism, where a chlorine atom is replaced by a hydrogen atom. wur.nl

The degradation rates of different chlorobenzoic acid isomers can vary. Some studies have reported preferential degradation of 2-chlorobenzoic acid, while others have observed a preference for 3-chlorobenzoic acid. researchgate.net The initial concentration of the compound can also affect the degradation rate. jbarbiomed.com

Identification of Microbial Metabolites

The microbial metabolism of chlorobenzoic acids proceeds through various intermediates. A common pathway involves the initial dioxygenation of the aromatic ring to form catechols. For example, the degradation of 3-chlorobenzoate can lead to the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol. researchgate.net These catechols are then subject to ring cleavage. asm.org

In the degradation of 2,4-dichlorobenzoic acid by Corynebacterium sepedonicum, the initial step is reductive dechlorination to 4-chlorobenzoate, which is then hydrolytically dehalogenated. researchgate.netwur.nl The degradation of 2,5-dichlorobenzoic acid can also proceed through the formation of chlorocatechols. researchgate.net

The table below summarizes some of the identified microbial metabolites from the degradation of related chlorobenzoic acids.

Parent CompoundMicrobial Strain(s)Key Metabolites
3-ChlorobenzoateAlcaligenes eutrophus JMP1343-Chlorocatechol, 4-Chlorocatechol
2,4-Dichlorobenzoate (B1228512)Corynebacterium sepedonicum4-Chlorobenzoate, 4-Hydroxybenzoate
2,5-Dichlorobenzoate-4-Chlorocatechol

This table is based on findings from studies on related chlorobenzoic acids and provides potential metabolic pathways. researchgate.netwur.nl

Enzyme-Mediated Degradation Mechanisms

The biodegradation of chlorobenzoic acids is facilitated by specific enzymes produced by microorganisms. Dioxygenase enzymes are crucial in the initial attack on the aromatic ring. For instance, benzoate-1,2-dioxygenase can catalyze the degradation of 3-chlorobenzoate. researchgate.net Similarly, 2-halobenzoate-1,2-dioxygenase is involved in the degradation of 2-chlorobenzoic acid and other di-substituted chlorobenzoates. researchgate.net

Following the initial dioxygenation, other enzymes such as catechol 1,2-dioxygenase and muconate cycloisomerase are involved in the subsequent steps of the degradation pathway, leading to the eventual breakdown of the compound. asm.org In some cases, CoA thioesterification, catalyzed by enzymes like 4-chlorobenzoate:CoA ligase, is a necessary activation step for further degradation. nih.gov

The table below lists some of the key enzymes involved in the degradation of chlorobenzoic acids.

EnzymeFunctionSubstrate(s)
Benzoate-1,2-dioxygenaseInitial ring hydroxylation3-Chlorobenzoate
2-Halobenzoate-1,2-dioxygenaseInitial ring hydroxylation2-Chlorobenzoate, 2,4-Dichlorobenzoate, 2,5-Dichlorobenzoate
Catechol 1,2-dioxygenaseRing cleavage of catecholsChlorocatechols
4-Chlorobenzoate:CoA ligaseActivation by CoA thioesterification4-Chlorobenzoate
Muconate cycloisomeraseConversion of muconateChlorinated muconic acids

This table highlights key enzymes and their roles in the degradation of related chlorobenzoic acid compounds. researchgate.netasm.orgnih.gov

Environmental Persistence Modeling

Environmental persistence modeling predicts the length of time a chemical will remain in the environment. This is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. While specific models for this compound are not available, its persistence can be estimated by examining the behavior of analogous structures.

Hydrolysis: The methyl ester group of the compound is susceptible to hydrolysis, a chemical reaction with water that would cleave the ester bond to form 3-amino-2,4-dichlorobenzoic acid and methanol. The rate of hydrolysis is significantly influenced by pH. numberanalytics.comresearchgate.net Like other aromatic esters, hydrolysis is typically slow at neutral pH but is catalyzed by acidic or basic conditions. numberanalytics.comresearchgate.net For instance, the hydrolysis of similar ester-containing compounds shows a dependence on pH, with increased degradation rates at both low and high pH values. acs.org

Photolysis: Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, and indirect photolysis, breakdown by reaction with photochemically generated reactive species like hydroxyl radicals, are potential degradation pathways. acs.org The dichlorinated aromatic ring structure suggests that it could be susceptible to photolytic degradation. acs.org

Biodegradation: The presence of chlorine atoms on the aromatic ring generally increases a compound's resistance to microbial degradation. However, the amino group may make it more amenable to microbial attack compared to more heavily chlorinated compounds. The ultimate biodegradability will depend on the specific microbial communities present in the soil and water. The degradation of the related herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) in soil has a reported half-life ranging from 3 to 136 days, indicating that environmental conditions play a major role. researchgate.net

Modeling Approaches: Multimedia fate models, such as fugacity-based models, are used to predict the environmental distribution and persistence of organic pollutants. nih.govrsc.orgnih.gov These models consider a chemical's physical-chemical properties and degradation rates to estimate its concentration and movement between environmental compartments like air, water, soil, and sediment. nih.govdefra.gov.uk Quantitative Structure-Property Relationship (QSPR) models can also be used to estimate key environmental parameters when experimental data are lacking. nih.govnih.gov

Table 1: Estimated Environmental Persistence Factors for this compound Based on Analogous Compounds

Degradation Process Influencing Factors Expected Persistence Contribution Justification Based on Analogues
Hydrolysis pH, TemperatureModerate to LowAromatic esters hydrolyze, with rates increasing in acidic or alkaline conditions. numberanalytics.comresearchgate.net
Photolysis Sunlight Intensity, Presence of PhotosensitizersModerateChlorinated aromatic compounds can undergo photolytic degradation. acs.org
Biodegradation Microbial Population, Soil/Water ConditionsModerate to HighChlorination can increase persistence, but the amino group may facilitate microbial breakdown. researchgate.netresearchgate.net

Transport and Distribution in Environmental Compartments

The movement and final destination of this compound in the environment are governed by its physical and chemical properties, which determine how it partitions between soil, water, and air. tandfonline.comwur.nl

Soil: The mobility of the compound in soil is primarily dictated by its sorption to soil organic carbon and clay particles. mdpi.com The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this behavior. epa.gov For chlorinated aromatic compounds, Koc values are often high, indicating a strong tendency to bind to soil and sediment particles, which limits their movement into groundwater. nih.gov For example, the herbicide Dicamba is highly mobile in soil. researchgate.net The amino group in this compound could influence its sorption behavior, potentially increasing its affinity for soil particles compared to analogues without this functional group. The distribution of a pollutant between the solid and liquid phases in soil is a key factor in its transport. mdpi.com

Water: In aquatic systems, the compound's water solubility and its tendency to sorb to suspended particles and sediment are critical. northsearegion.eu Chemicals with low water solubility and high Koc values will predominantly be found in the sediment. northsearegion.eu The transport of contaminants in surface water is influenced by water movement, deposition to sediment, and resuspension. nih.gov The hydrolysis of the ester to the more water-soluble carboxylic acid could increase its mobility in water over time.

Air: The potential for long-range atmospheric transport is determined by the compound's volatility, which is related to its vapor pressure and Henry's Law constant. epa.gov While specific data for this compound is not readily available, related compounds like methyl 2,5-dichlorobenzoate are described as volatile substances. herts.ac.ukmdpi.com This suggests that atmospheric transport could be a relevant pathway, especially if the compound is released directly to the atmosphere or volatilizes from soil or water surfaces. defra.gov.uk

Table 2: Predicted Physicochemical Properties and Environmental Distribution Tendencies for this compound

Property Predicted Value/Behavior Implication for Environmental Transport Basis of Prediction
Soil Sorption (Koc) Moderate to HighLikely to bind to soil organic matter, reducing leaching to groundwater.Chlorinated aromatic compounds typically have high Koc values. nih.gov
Water Solubility Low to ModerateLimited dissolution in water; will likely partition to sediment.The ester form is expected to be less soluble than its carboxylic acid hydrolysis product. eurl-pesticides.eu
Volatility (Vapor Pressure/Henry's Law Constant) ModeratePotential for volatilization from surfaces and subsequent atmospheric transport.Analogous compounds are known to be volatile. herts.ac.ukmdpi.com

Analytical Methodologies for Research Purity and Quantification of Methyl 3 Amino 2,4 Dichlorobenzoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying Methyl 3-amino-2,4-dichlorobenzoate from reaction mixtures, commercial products, and complex matrices. The choice of technique depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or rapid screening.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The compound itself is a methyl ester and is amenable to direct GC analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying the purity of organic compounds. scielo.brchromatographyonline.com For the analysis of methyl esters, a nonpolar capillary column is often employed. scielo.br The flame ionization detector provides a response that is proportional to the mass of carbon, allowing for accurate quantification when calibrated with a pure standard of this compound. This method is particularly useful for routine purity checks and in-process control during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an invaluable tool for both qualitative and quantitative analysis. In the analysis of related chlorobenzoic acids, derivatization to their methyl esters using reagents like diazomethane (B1218177) is a common practice before GC-MS analysis. researchgate.net Since the target compound is already a methyl ester, direct injection is feasible. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. For quantitative studies, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity, especially in complex matrices. researchgate.net The use of an internal standard, such as a deuterated analog of the analyte, is recommended for the highest accuracy. nih.gov

A typical GC-MS method for related dichlorobenzoate esters might utilize a tandem column arrangement, such as DB-5 and DB-200, to achieve optimal separation of isomers. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of moderately polar compounds like this compound. tandfonline.commdpi.com It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC analysis.

HPLC with UV or Diode Array Detection (DAD): Reversed-phase HPLC is the most common mode for the separation of aromatic amines and their derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer). tandfonline.comanalis.com.mygoogle.com The aromatic nature and conjugated system of this compound allow for sensitive detection using a UV detector, often set at a wavelength around 254 nm. google.com A Diode Array Detector (DAD) offers the advantage of acquiring the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment.

HPLC-Mass Spectrometry (LC-MS): For more complex matrices or when higher sensitivity and specificity are required, coupling HPLC with a mass spectrometer is the method of choice. researchgate.net LC-MS can provide molecular weight information and structural details from fragmentation patterns, confirming the identity of the analyte. This is particularly useful in metabolic studies or for identifying trace-level impurities.

A representative HPLC method for the analysis of aromatic amines is summarized in the table below.

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M phosphate buffer (pH 5.5-6.9)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detector UV at 254 nm or DAD
Injection Volume 20 µL

This table presents typical conditions for HPLC analysis of aromatic amines and can be adapted for this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. rsc.org It is frequently used to monitor the progress of a chemical reaction, to quickly screen for the presence of the compound in a mixture, or to get a preliminary assessment of its purity.

For the analysis of aminobenzoate derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. rsc.org A suitable mobile phase, or eluent, is chosen to achieve good separation between the target compound and any starting materials, byproducts, or impurities. A common solvent system for related compounds is a mixture of toluene, acetone, methanol (B129727), and ammonia. rsc.org After developing the plate, the spots can be visualized under UV light (at 254 nm) due to the UV-absorbing nature of the aromatic ring. The retention factor (Rf) value can be calculated and compared to that of a standard to aid in identification. youtube.com

Sample Preparation Strategies for Complex Research Matrices

When analyzing this compound in complex research matrices such as biological fluids, soil, or food simulants, a sample preparation step is often necessary to remove interfering substances and concentrate the analyte. mdpi.com

Liquid-Liquid Extraction (LLE): This is a classic method where the sample is mixed with an immiscible organic solvent. Based on its polarity, this compound will partition into the organic layer, which can then be separated, concentrated, and analyzed. Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often used.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. mdpi.comresearchgate.net The sample is passed through a cartridge containing a solid adsorbent. For a moderately polar compound like this compound, a reversed-phase C18 cartridge or a normal-phase silica or Florisil cartridge could be employed. nih.gov Interfering components are either washed away or retained on the cartridge while the analyte is selectively eluted with a suitable solvent. The choice of SPE sorbent and elution solvent depends on the specific matrix and the interfering substances present. nih.gov For instance, in analyzing pesticide residues in agricultural products, SPE is crucial for removing matrix components that could interfere with GC-MS analysis. nih.gov

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated. d-nb.info Method validation is a process that demonstrates that the analytical procedure is accurate, precise, specific, and sensitive. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a correlation coefficient (R²) greater than 0.99. tandfonline.comd-nb.info

Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. Recoveries are typically expected to be within 85-115%. tandfonline.comd-nb.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Intraday and interday precision are often evaluated, with RSDs ideally being below 5-10%. d-nb.infomdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

The table below shows representative validation data for an HPLC method used for the analysis of aromatic amines, which would be similar to what is expected for a validated method for this compound.

ParameterTypical Value
Linearity (R²) > 0.999
Accuracy (Recovery) 85.3% - 98.4%
Precision (Intra-day RSD) < 6%
Precision (Inter-day RSD) < 6%
LOD 0.01 - 0.10 mg/kg
LOQ 0.02 - 0.31 mg/kg

Data adapted from validated methods for aromatic amines. tandfonline.comd-nb.info

Development of Isotope Labeling Techniques for Research Applications

Isotope labeling is a powerful technique used in quantitative analysis, particularly in conjunction with mass spectrometry. nih.gov It involves replacing one or more atoms of the analyte with their heavier stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). isotope.com

For the quantitative analysis of this compound by GC-MS or LC-MS, a deuterated version of the molecule can be synthesized and used as an internal standard. nih.gov For example, trideuteromethylation can be achieved using reagents like trideuterated methanol (CD₃OD) or trideuteromethyl iodide (CD₃I). nih.gov This isotopically labeled standard is added to the sample in a known amount before sample preparation. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during extraction and ionization. By measuring the ratio of the mass spectral signal of the analyte to that of the labeled standard, a highly accurate and precise quantification can be achieved, as it corrects for variations in sample recovery and instrument response. nih.gov

In addition to quantification, isotope labeling with isotopes like ¹³C or ¹⁴C can be used in metabolic studies to trace the fate of the compound in biological systems. google.com The presence of the isotopic label allows for the unambiguous identification of the parent compound and its metabolites.

Role As a Chemical Intermediate and in Material Science Research of Methyl 3 Amino 2,4 Dichlorobenzoate

Precursor in the Synthesis of Advanced Organic Molecules

The reactivity of Methyl 3-amino-2,4-dichlorobenzoate is largely dictated by its amino, chloro, and ester functionalities. These groups can be selectively targeted to build intricate molecular architectures, making the compound a valuable starting material for advanced organic molecules.

Synthesis of Polyfunctionalized Arenes

The structure of this compound is inherently a polyfunctionalized arene. However, its true utility lies in its capacity to serve as a scaffold for creating even more complex substituted aromatic systems. The amino group can be converted to a wide array of other functional groups through reactions like diazotization followed by Sandmeyer or Schiemann reactions. The chlorine atoms can be substituted via various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. This multi-faceted reactivity allows chemists to systematically build up molecular complexity on the benzene (B151609) ring. For instance, synthetic strategies used to produce highly substituted N-heterocycles, such as 2,3,4-trisubstituted benzo[h]quinolines, demonstrate how polychlorinated building blocks can undergo cascade reactions to form complex, fused aromatic systems. mdpi.com

Building Block for Heterocyclic Compounds

The amino group in this compound is a key feature that enables its use as a precursor for heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science. The nucleophilic nature of the amine allows it to react with various electrophiles to form rings. A prominent application is in the synthesis of quinazolinones. uin-malang.ac.idmdpi.com Quinazolinone derivatives are recognized as "privileged" structures in drug discovery due to their broad range of biological activities. mdpi.com The synthesis often involves the reaction of an anthranilic acid derivative (which can be conceptually related to the target molecule's structure) with other reagents to construct the fused pyrimidine (B1678525) ring. uin-malang.ac.id The general utility of halogenated aromatic amines as building blocks for a variety of heterocyclic systems is well-established in synthetic chemistry. fluorochem.co.ukbldpharm.com

Applications in the Synthesis of Agrochemical Research Compounds

Dichlorinated benzoic acid derivatives are a well-known class of compounds in the agrochemical industry. The specific substitution pattern on the aromatic ring can impart selective herbicidal or fungicidal activity. While direct applications of this compound are not extensively documented in readily available literature, its structural analog, Methyl 3-amino-2,5-dichlorobenzoate (also known as Chloramben-methyl), is a selective, systemic herbicide that inhibits seedling root development. herts.ac.uk Another example that highlights the utility of the dichlorobenzoate moiety is Piperalin, a fungicide used on greenhouse flowers which is a 3,4-dichlorobenzoate (B1239242) ester. nih.gov The presence of chlorine atoms and an amino group makes this compound a prime candidate for derivatization in the search for new and effective agrochemicals. Primary amines, in general, are foundational components in the synthesis of polymers and agrochemicals. cymitquimica.com

Applications in the Synthesis of Pharmaceutical Research Intermediates

The structural motifs present in this compound are of significant interest in pharmaceutical research. The compound serves as a versatile scaffold for creating intermediates used in the synthesis of active pharmaceutical ingredients (APIs). For example, a structurally related compound, 3-Amino-2-chloro-4-methylpyridine, is a key intermediate in the manufacture of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. chemicalbook.com

Furthermore, the ability of this molecule to act as a precursor for quinazolinone systems is highly relevant. mdpi.com Quinazolinones are a class of compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. mdpi.com The development of synthetic routes to these heterocycles often relies on building blocks like this compound. Research into similar structures has also pointed towards potential antiviral activity, underscoring the value of such compounds as lead structures for developing new therapeutic agents. smolecule.com

Exploration in Polymer Chemistry Research

In the field of polymer chemistry, monomers containing functional groups are highly sought after for the synthesis of specialty polymers. The amino group in this compound makes it a potential candidate for use as a monomer or a modifying agent. Amino groups are important functionalities that can be incorporated into polymer backbones or side chains to impart specific properties, such as altering pH-responsiveness or providing sites for cross-linking or post-polymerization modification. beilstein-journals.orgscirp.org

For instance, it could theoretically be incorporated into polyesters or polyamides. Moreover, the molecule's structure is analogous to ligands used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com In these materials, organic ligands containing nitrogen or oxygen donor atoms bridge metal centers to create extended one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and separation. researchgate.net The general class of primary amines is recognized for its utility in polymer synthesis. cymitquimica.com

Utilization in Non-Linear Optical (NLO) Material Research

Non-linear optical (NLO) materials are crucial for modern technologies like optical computing, data storage, and telecommunications. Organic molecules are a major focus of NLO research due to their large optical nonlinearities and the potential for molecular engineering. A common design strategy for NLO molecules involves creating a π-conjugated system substituted with electron-donating and electron-withdrawing groups.

Derivatives of chlorobenzoic acid have been actively investigated for their third-order NLO properties. Research has shown that salts and cocrystals formed from chlorobenzoic acids and various coformers can exhibit significant NLO effects. researchgate.netbohrium.com For example, materials like piperazine-1,4-diium (B1225682) bis(2,4-dichlorobenzoate) have been synthesized and studied for their NLO characteristics. bohrium.com The study of novel Schiff base compounds derived from chlorinated aromatics has also yielded promising results for third-order NLO applications. metall-mater-eng.commetall-mater-eng.com Although this compound itself has not been extensively characterized for NLO properties, its structure—containing an electron-donating amino group and electron-withdrawing chloro and ester groups on a benzene ring—makes its derivatives prime candidates for exploration in this field.

The table below shows the measured third-order NLO parameters for a related novel Schiff base crystal, demonstrating the potential of such chlorinated organic materials.

NLO Properties of a Related Schiff Base Crystal (4C2PMP) metall-mater-eng.commetall-mater-eng.com

Parameter Symbol Value
Nonlinear Refractive Index n₂ 3.84 x 10⁻⁸ cm²/W
Nonlinear Absorption Coefficient β 2.11 x 10⁻⁴ cm/W

Q & A

Q. How to validate the biological relevance of this compound in drug discovery?

  • Perform ADMET profiling : Assess solubility (logP), plasma protein binding, and cytochrome P450 interactions using in silico tools (e.g., SwissADME) and in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.